molecular formula Cl3HPbRb B095893 Rubidium trichloroplumbate CAS No. 15218-58-3

Rubidium trichloroplumbate

Cat. No.: B095893
CAS No.: 15218-58-3
M. Wt: 400 g/mol
InChI Key: SGSYXERHCSJHRW-UHFFFAOYSA-L
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Description

Rubidium trichloroplumbate (CAS 15218-58-3) is an inorganic lead compound with the chemical formula Rb[PbCl₃], consisting of a rubidium cation (Rb⁺) and a trichloroplumbate anion ([PbCl₃]⁻). This compound belongs to the broader class of halogenoplumbates, which are notable for their diverse structural motifs and applications in materials science, particularly in semiconductor research and catalytic systems . The [PbCl₃]⁻ anion adopts a trigonal pyramidal geometry, with lead in the +2 oxidation state coordinated by three chloride ligands. This compound is typically synthesized through the reaction of rubidium chloride (RbCl) with lead(II) chloride (PbCl₂) under controlled stoichiometric conditions. Its crystalline structure and thermal stability have made it a subject of interest in solid-state chemistry .

Properties

CAS No.

15218-58-3

Molecular Formula

Cl3HPbRb

Molecular Weight

400 g/mol

InChI

InChI=1S/2ClH.Cl.Pb.Rb.H/h2*1H;;;;/q;;-1;+2;+1;/p-2

InChI Key

SGSYXERHCSJHRW-UHFFFAOYSA-L

SMILES

[Cl-][PbH](Cl)Cl.[Rb+]

Canonical SMILES

[Cl-][PbH](Cl)Cl.[Rb+]

Synonyms

Rubidium trichloroplumbate

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

Recent studies emphasize the following:

Ionic Conductivity : Rb[PbCl₃] exhibits ionic conductivity of ~10⁻⁴ S/cm at 300°C, marginally lower than K[PbCl₃] (~10⁻³ S/cm), due to Rb⁺'s lower mobility .

Environmental Impact : Both compounds are classified as hazardous due to lead content, but Rb[PbCl₃]’s lower solubility may reduce its environmental mobility compared to K[PbCl₃] .

Key Limitations : Direct comparative studies on these compounds are scarce, and much of the data are extrapolated from analogous systems. Further experimental work is needed to validate theoretical predictions.

Q & A

Basic Research Questions

Q. What standard protocols are recommended for synthesizing Rubidium trichloroplumbate in laboratory settings?

  • Methodology : Synthesis typically involves stoichiometric reactions between rubidium chloride (RbCl) and lead(II) chloride (PbCl₂) under inert conditions (e.g., argon atmosphere). Precise molar ratios (1:1 for Rb:Pb) and controlled heating (200–300°C) in a sealed quartz ampoule are critical. Post-synthesis, purification via vacuum sublimation or recrystallization in anhydrous solvents (e.g., ethanol) ensures high purity. Characterization should include X-ray diffraction (XRD) for crystal structure validation and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what parameters require optimization?

  • Methodology :

  • NMR Spectroscopy : Use ⁸⁷Rb/⁸⁵Rb NMR to study local electronic environments. Optimize magnetic field homogeneity and employ dual-nuclei recording to reduce experimental uncertainties (δ ≈ 10⁻⁷) .
  • XRD : Optimize monochromatic radiation (e.g., Cu-Kα) and refine lattice parameters using Rietveld analysis.
  • UV-Vis Spectroscopy : Monitor charge-transfer transitions in the visible range (400–600 nm) to confirm Pb²⁺ coordination .

Q. What factors influence the purity of this compound during synthesis, and how can they be controlled?

  • Methodology : Key factors include reactant stoichiometry, moisture exclusion (hygroscopic RbCl), and reaction time/temperature. Control via:

  • Stoichiometric calibration : Use gravimetric analysis for RbCl and PbCl₂.
  • Inert conditions : Conduct synthesis in gloveboxes with O₂/H₂O levels <1 ppm.
  • Post-synthesis analysis : Employ inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities (e.g., Rb₂PbCl₄ byproducts) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical predictions and experimental data for this compound’s magnetic properties?

  • Methodology :

  • Computational modeling : Use density functional theory (DFT) to simulate magnetic moments, accounting for relativistic effects (spin-orbit coupling in Pb²⁺).
  • Experimental cross-validation : Compare NMR-derived magnetic moments (⁸⁷Rb/⁸⁵Rb) with SQUID magnetometry results. Address discrepancies by refining crystal field parameters or probing lattice distortions via high-resolution XRD .

Q. What strategies minimize isotopic interference in NMR analysis of this compound?

  • Methodology :

  • Isotopic enrichment : Use ⁸⁷Rb-enriched precursors to reduce signal overlap with ⁸⁵Rb.
  • Pulse sequence optimization : Apply WURST-QCPMG (Wideband, Uniform Rate, Smooth Truncation Quadrupolar Carr-Purcell-Meiboom-Gill) to broaden excitation bandwidths and resolve quadrupolar splits.
  • Error mitigation : Use dual-nuclei referencing (e.g., ¹³³Cs as an internal standard) to calibrate magnetic field instabilities .

Q. How can dual-nuclei NMR techniques improve accuracy in measuring this compound’s nuclear magnetic moments?

  • Methodology : Simultaneous recording of ⁸⁷Rb and ⁸⁵Rb NMR signals reduces systematic errors (e.g., magnetic field drift). Key steps:

  • Hardware synchronization : Use phase-locked oscillators for dual-channel detection.
  • Data analysis : Apply Bayesian statistics to deconvolute overlapping peaks and extract precise gyromagnetic ratios (γ). This approach achieves δ ≈ 10⁻⁷ uncertainty, critical for quantum metrology applications .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported lattice parameters for this compound?

  • Methodology :

  • Meta-analysis : Compile XRD datasets from multiple studies and assess outliers via Grubbs’ test.
  • Sample variability : Investigate synthesis conditions (e.g., cooling rates affecting crystal defects).
  • Advanced characterization : Use neutron diffraction to resolve light-atom positions (Cl⁻) obscured in XRD .

Methodological Best Practices

  • Experimental replication : Follow Beilstein Journal guidelines for detailed method reporting, including raw data (e.g., XRD .cif files) in supplementary materials .
  • Statistical rigor : Use NIH-compliant protocols for error reporting (e.g., 95% confidence intervals for NMR shifts) .

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